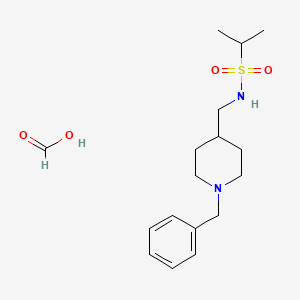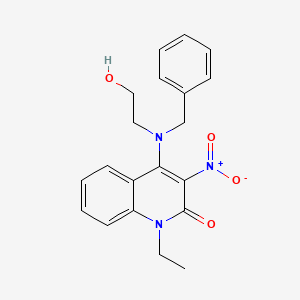
4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a nitro group (-NO2), an amino group (-NH2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic quinoline ring suggests that the compound could have planar sections. The nitro, amino, and benzyl groups could add steric bulk and potentially affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The amino group could participate in acid-base reactions, and the benzyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. The presence of polar functional groups like the nitro and amino groups could enhance its solubility in polar solvents .科学的研究の応用
Fluorescence Properties
Research has indicated that certain 3-hydroxyquinolin-4(1H)-one (3HQ) derivatives, similar to 4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, exhibit notable fluorescence properties. These compounds have been studied for their potential use as molecular fluorescent probes. The fluorescence label of 3HQ can be bound to a biomolecule through a terminal functional group like hydroxy or amino, which is relevant in the context of the studied compound (Motyka et al., 2011).
Cytotoxic Activity and Synthesis
The synthesis and study of cytotoxic activity of similar 3-hydroxyquinolin-4(1H)-one derivatives have been documented. These compounds are designed based on structure-activity relationship studies of cytotoxic derivatives. They have been tested for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research (Kadrić et al., 2014).
Nitromethylation and Heterocyclic Synthesis
A study on the nitromethylation of isoquinolinediones, which are structurally related to the compound , has been conducted. This process involves a tandem nitration/cyclization reaction and suggests potential utility in synthesizing diverse heterocyclic derivatives, which could have various applications in pharmaceutical and chemical research (Li et al., 2017).
Potential Antiarrhythmic Properties
Research on isoquinoline derivatives, closely related to the compound , has shown antiarrhythmic properties. This suggests that similar compounds might have potential applications in developing treatments for cardiac arrhythmias (Markaryan et al., 2000).
Anticancer Activity
Some derivatives of 3-hydroxyquinolin-4(1H)-one have been synthesized and evaluated for their anticancer activity. This includes studies against specific cancer cell lines like HepG-2 and MCF-7, indicating the potential of these compounds in cancer therapy (Talaat et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-2-22-17-11-7-6-10-16(17)18(19(20(22)25)23(26)27)21(12-13-24)14-15-8-4-3-5-9-15/h3-11,24H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNHJRPUWUGIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyl(2-hydroxyethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2846101.png)
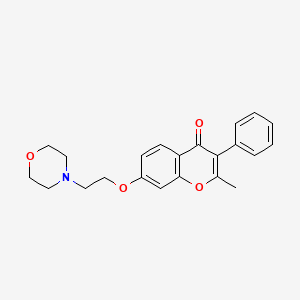
![2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2846103.png)
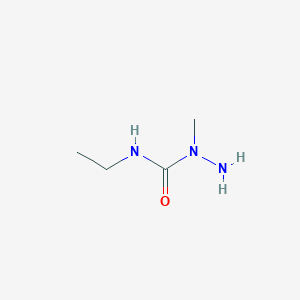
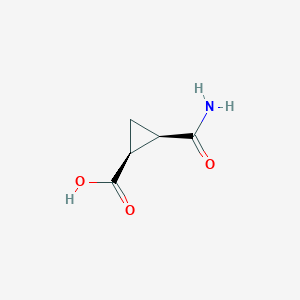
![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)
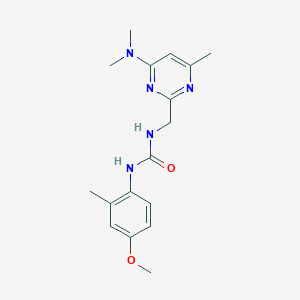
![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)

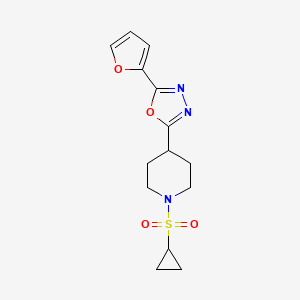
![1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2846116.png)
